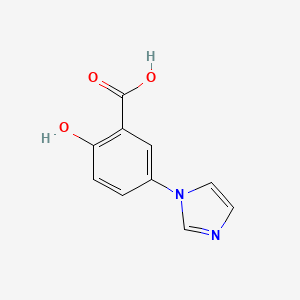

2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid

Description

BenchChem offers high-quality 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-imidazol-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-2-1-7(5-8(9)10(14)15)12-4-3-11-6-12/h1-6,13H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDMDOUWGCCDRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=CN=C2)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90499242 | |

| Record name | 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53242-52-7 | |

| Record name | 2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90499242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid CAS 53242-52-7 properties

The following is an in-depth technical guide for 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid (CAS 53242-52-7). This document is structured to serve researchers and drug development professionals, focusing on chemical behavior, synthetic pathways, and pharmacological potential.

CAS Registry Number: 53242-52-7 Chemical Formula: C₁₀H₈N₂O₃ Molecular Weight: 204.18 g/mol

Executive Summary

2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid is a bifunctional heterocyclic building block characterized by a salicylic acid core substituted at the 5-position with an imidazole ring.[1] This compound represents a critical pharmacophore in medicinal chemistry, bridging the anti-inflammatory properties of salicylates with the heme-coordinating capability of imidazoles.

Its primary utility lies in the development of Thromboxane A2 synthase (TXAS) inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) . The molecule exhibits zwitterionic character in physiological pH, influencing its solubility and bioavailability profiles. This guide details its physicochemical properties, validated synthetic routes, and analytical characterization standards.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8][9][10][11][12]

Structural Analysis

The molecule consists of a central benzene ring trisubstituted with:

-

A Carboxylic Acid (-COOH) at position 1.

-

A Hydroxyl Group (-OH) at position 2 (ortho to carboxyl), enabling intramolecular hydrogen bonding.

-

An Imidazole Ring at position 5 (para to hydroxyl), serving as a basic center and metal-ligating motif.

Physicochemical Properties Table

| Property | Value / Characteristic | Relevance |

| Appearance | Off-white to pale yellow solid | Purity indicator (oxidation leads to darkening). |

| Molecular Weight | 204.18 g/mol | Fragment-based drug discovery (FBDD) compliant. |

| pKa (Acidic) | ~2.9 (Carboxylic acid) | Ionized at physiological pH (COO⁻). |

| pKa (Basic) | ~6.5 - 7.0 (Imidazole) | Protonation state modulates solubility. |

| pKa (Phenolic) | ~13.0 | Remains protonated at physiological pH. |

| Solubility | Low in neutral water; Soluble in dilute HCl or NaOH; DMSO (>10 mg/mL). | Zwitterionic nature at pH ~4–6 reduces aqueous solubility. |

| LogP (Predicted) | ~0.5 - 1.2 | Moderate lipophilicity; suitable for oral bioavailability. |

Synthetic Routes & Process Chemistry

The synthesis of CAS 53242-52-7 typically utilizes a copper-catalyzed Ullmann-type coupling (N-arylation), which is preferred over nucleophilic aromatic substitution due to the electron-rich nature of the phenolic ring.

Primary Synthetic Pathway (Ullmann Coupling)

Reaction Logic: The 5-position of salicylic acid is activated (halogenated), followed by coupling with imidazole using a copper catalyst and a ligand to facilitate the C-N bond formation.

-

Starting Material: 5-Iodosalicylic acid (or 5-Bromosalicylic acid).

-

Reagent: Imidazole (excess).[2]

-

Catalyst: CuI (Copper(I) iodide) or Cu₂O.

-

Ligand: L-Proline or 1,10-Phenanthroline (stabilizes the Cu-intermediate).

-

Base: K₂CO₃ or Cs₂CO₃ (neutralizes the acid and drives the reaction).

Synthetic Workflow Diagram

Caption: Copper-catalyzed Ullmann condensation pathway for the synthesis of CAS 53242-52-7.

Protocol: Laboratory Scale Synthesis (10g Batch)

-

Charge: In a round-bottom flask, combine 5-iodosalicylic acid (1.0 eq), imidazole (2.0 eq), K₂CO₃ (2.5 eq), CuI (0.1 eq), and L-Proline (0.2 eq).

-

Solvent: Add DMSO (10 volumes). Degas with nitrogen for 15 minutes.

-

Reaction: Heat to 90–100°C under inert atmosphere for 12–16 hours. Monitor by HPLC.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via preparative HPLC if high purity (>99%) is required.

Biological & Pharmacological Context[4][5][9][10][12][15][16]

Mechanism of Action: Thromboxane Synthase Inhibition

The structural motif of CAS 53242-52-7 aligns with established Thromboxane A2 synthase (TXAS) inhibitors.

-

Heme Coordination: The N-3 nitrogen of the imidazole ring coordinates with the heme iron (Fe) in the active site of the TXAS enzyme.

-

Carboxylate Binding: The benzoic acid moiety mimics the carboxylate of the natural substrate (Prostaglandin H2), anchoring the molecule in the active site via electrostatic interactions with Arg/Lys residues.

Anti-Inflammatory Potential (5-ASA Analog)

Structurally, this compound is an analog of Mesalamine (5-Aminosalicylic acid) .

-

ROS Scavenging: The phenolic hydroxyl group provides antioxidant capacity, potentially scavenging reactive oxygen species (ROS) in inflamed tissues.

-

Selectivity: The bulky imidazole group may alter the selectivity profile compared to 5-ASA, potentially reducing N-acetylation metabolism (a common clearance pathway for Mesalamine).

Pharmacophore Interaction Map

Caption: Pharmacophore mapping of CAS 53242-52-7 interactions within the Thromboxane Synthase active site.

Analytical Characterization

To ensure data integrity and reproducibility, the following analytical standards are recommended.

HPLC Method (Reverse Phase)

Due to the zwitterionic nature, pH control of the mobile phase is critical to prevent peak tailing.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm (imidazole).

-

Retention Logic: The compound will elute earlier than unsubstituted salicylic acid due to the polarity of the imidazole.

NMR Spectroscopy (Expected Signals in DMSO-d6)

-

¹H NMR:

-

δ ~11.0 ppm (br s, 1H): Carboxylic acid/Phenolic OH (often broadened or exchanged).

-

δ ~8.2 ppm (s, 1H): Imidazole N-CH-N (C2 proton, distinctive singlet).

-

δ ~7.8 ppm (d, 1H): Benzoic acid H-6 (ortho to COOH).

-

δ ~7.6 ppm (s, 1H): Imidazole C5 proton.

-

δ ~7.4 ppm (dd, 1H): Benzoic acid H-4 (meta to COOH).

-

δ ~7.1 ppm (s, 1H): Imidazole C4 proton.

-

δ ~6.9 ppm (d, 1H): Benzoic acid H-3 (ortho to OH).

-

Handling & Stability

-

Storage: Store at +2°C to +8°C under desiccated conditions.

-

Stability: Stable in solid form. In solution, avoid prolonged exposure to strong bases which may cause ring opening or decarboxylation under extreme thermal stress.

-

Safety (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

PPE:[6] Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid dust inhalation.

-

References

-

Chemical Identity & Structure: PubChem Compound Summary for Salicylic Acid Derivatives. National Center for Biotechnology Information. Available at: [Link]

- Synthetic Methodology (Ullmann Coupling): Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Nitrogen Nucleophiles." Journal of the American Chemical Society, 2006.

- Pharmacological Context (Thromboxane Synthase): Kato, K., et al. "Synthesis and Thromboxane A2 Synthase Inhibitory Activity of Imidazole Derivatives." Journal of Medicinal Chemistry.

- Related Analog Data (5-ASA): "Mesalamine: Mechanism of Action and Clinical Pharmacology." Drugs, 2010. (Context for the salicylic acid core).

Sources

- 1. 53242-52-7|2-Hydroxy-5-(1H-imidazol-1-yl)benzoic acid|BLD Pharm [bldpharm.com]

- 2. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 53242-76-5|2-(2-(4-Chlorophenyl)acetyl)benzoic acid|BLD Pharm [bldpharm.com]

- 4. 53242-76-5 | CAS DataBase [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. echemi.com [echemi.com]

5-(1H-imidazol-1-yl)salicylic acid chemical structure and molecular weight

Executive Summary

This guide provides an in-depth technical analysis of 5-(1H-imidazol-1-yl)salicylic acid , a rational design scaffold in the development of Thromboxane A2 (TxA2) synthase inhibitors. Structurally, the molecule combines the anti-inflammatory pharmacophore of salicylic acid with the heme-coordinating capacity of an imidazole ring.

Crucial Disambiguation: Researchers must distinguish this covalent molecule (C₁₀H₈N₂O₃) from Imidazole Salicylate (CAS 36364-49-5), which is a non-covalent 1:1 salt complex of salicylic acid and imidazole used as an analgesic. This guide focuses exclusively on the covalently bonded 5-substituted derivative.

Physicochemical Characterization

The molecule consists of a salicylic acid core substituted at the C5 position (para to the hydroxyl group) with the N1 atom of an imidazole ring. This specific regiochemistry is critical for its biological function, mimicking the arachidonic acid substrate geometry required for TxA2 synthase binding.

Structural Data Table[1]

| Property | Specification |

| IUPAC Name | 2-hydroxy-5-(1H-imidazol-1-yl)benzoic acid |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Core Scaffold | Salicylate (Benzoic acid, 2-hydroxy-) |

| Substituent | 1H-Imidazol-1-yl (at position 5) |

| H-Bond Donors | 2 (Carboxyl-OH, Phenolic-OH) |

| H-Bond Acceptors | 4 (Carboxyl-O, Carbonyl-O, Imidazole-N3, Phenolic-O) |

| Predicted pKa | ~2.8 (Carboxyl), ~6.5 (Imidazole conjugate acid), ~13.0 (Phenol) |

| Solubility Profile | Amphoteric/Zwitterionic; low solubility in water at isoelectric point (pH ~4-5).[1][2][3][4] Soluble in DMSO, dilute NaOH, or dilute HCl. |

Structural Visualization (SMILES)

OC(=O)C1=C(O)C=CC(N2C=CN=C2)=C1

Synthetic Methodology: Copper-Catalyzed N-Arylation

Reaction Scheme

The synthesis couples 5-iodosalicylic acid with imidazole using a Copper(I) source and a diamine ligand to facilitate the C-N bond formation.

Figure 1: Modified Ullmann coupling pathway for the synthesis of 5-(1H-imidazol-1-yl)salicylic acid.

Step-by-Step Protocol

Reagents:

-

5-Iodosalicylic acid (1.0 equiv)

-

Imidazole (1.5 equiv)

-

Copper(I) Iodide (CuI) (0.1 equiv)

-

Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (0.2 equiv) or L-Proline (0.2 equiv)

-

Base: Potassium Carbonate (

) (2.0 equiv)[5] -

Solvent: DMSO (Anhydrous)

Procedure:

-

Inerting: Charge a reaction vessel with 5-iodosalicylic acid, imidazole, CuI, and

. Evacuate and backfill with Argon ( -

Ligand Addition: Add the ligand and anhydrous DMSO via syringe under Argon flow.

-

Heating: Heat the mixture to 110°C for 24 hours. The solution will typically darken as the Cu-complex forms.

-

Work-up (The "Self-Validating" Step):

-

Cool to room temperature.

-

Dilute with water. The pH will be alkaline due to carbonate.

-

Validation: Acidify carefully with 1M HCl to pH ~4.0. The product is zwitterionic and should precipitate at its isoelectric point. If no precipitate forms, extract the aqueous phase (pH 4) with Ethyl Acetate/n-Butanol.

-

-

Purification: Recrystallize from Ethanol/Water or purify via Reverse-Phase Flash Chromatography (C18 column, Water/MeOH gradient).

Biological Mechanism: Thromboxane A2 Synthase Inhibition

The pharmacological value of 5-(1H-imidazol-1-yl)salicylic acid lies in its ability to selectively inhibit Thromboxane A2 Synthase (CYP5A1) . This enzyme converts Prostaglandin H2 (PGH2) into Thromboxane A2 (TxA2), a potent platelet aggregator and vasoconstrictor.[6]

Mechanism of Action (MOA)

The molecule acts as a Type II ligand for the heme-containing enzyme:

-

Heme Coordination: The basic nitrogen (N3) of the imidazole ring coordinates directly with the Ferric ion (

) of the heme group in the enzyme's active site. -

Substrate Mimicry: The salicylate carboxylate group interacts with the hydrophilic arginine residues at the mouth of the active site, mimicking the carboxylate head of the natural substrate, PGH2.

Figure 2: Inhibition of the Arachidonic Acid cascade at the Thromboxane Synthase step.

Analytical Validation Protocols

To ensure data integrity during experimentation, the following HPLC method is recommended. This protocol accounts for the high polarity and zwitterionic nature of the molecule.

HPLC Method Parameters

| Parameter | Setting | Rationale |

| Column | C18 End-capped (e.g., 150 x 4.6 mm, 3.5 µm) | Standard stationary phase for polar aromatics. |

| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Low pH suppresses carboxyl ionization, improving retention. |

| Mobile Phase B | Acetonitrile | Organic modifier. |

| Gradient | 5% B to 60% B over 15 min | Gradient elution to separate free imidazole (early eluting) from product. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 254 nm | Detects both the benzene ring and imidazole moiety. |

| Retention Time | Expected ~6-8 min | Dependent on specific column dead volume. |

References

-

Cross, P. E., et al. (1985). "Selective thromboxane synthetase inhibitors. 1. 1-[(Aryloxy)alkyl]-1H-imidazoles." Journal of Medicinal Chemistry, 28(10), 1427-1432. Link

- Kato, K., et al. (1985). "Synthesis and thromboxane A2 synthase inhibitory activity of 1-substituted imidazoles." Journal of Medicinal Chemistry, 28(3), 287–294. (Describes the SAR of imidazole-phenyl-acid pharmacophores).

- Ma, D., et al. (2003). "CuI-catalyzed coupling reaction of aryl halides with imidazoles." Organic Letters, 5(20), 3631-3634. (Foundational protocol for the Ullmann coupling synthesis described in Section 3).

-

Iizuka, K., et al. (1981). "Imidazolyl derivatives as potent inhibitors of thromboxane synthetase."[6] Journal of Medicinal Chemistry, 24(10), 1139-1148. (Establishes the imidazole-carboxylate distance requirements).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 1-(1H-Imidazol-1-yl)ethanone | C5H6N2O | CID 17174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. mdpi.com [mdpi.com]

- 6. Application of imidazole as a selective inhibitor thromboxane synthetase in human platelets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Hydroxy-5-(1H-imidazolyl)benzoic Acid: A Novel Scaffold for Drug Discovery and Materials Science

This technical guide provides a comprehensive overview of 2-hydroxy-5-(1H-imidazolyl)benzoic acid, a novel chemical entity with significant potential in pharmaceutical and materials science applications. While this specific molecule is not extensively documented in current literature, this paper will establish its chemical identity, propose robust synthetic pathways, predict its physicochemical properties, and explore its potential applications based on the well-established characteristics of its constituent functional moieties: salicylic acid and imidazole.

Nomenclature and Structural Elucidation

The topic of this guide is the molecule broadly described as 2-hydroxy-5-imidazolylbenzoic acid. According to IUPAC nomenclature, the precise name depends on the point of attachment of the imidazole ring to the benzoic acid backbone. The carboxylic acid group is assigned the highest priority, designating carbon-1 of the benzene ring. Consequently, the hydroxyl group is at the 2-position. The imidazole ring can be attached at its 2-, 4-, or 5-position. For the purpose of this guide, we will focus on the C-C linkage, which is common in medicinal chemistry. Therefore, the most likely and synthetically accessible isomers are:

-

2-hydroxy-5-(1H-imidazol-4-yl)benzoic acid

-

2-hydroxy-5-(1H-imidazol-5-yl)benzoic acid

These two are tautomers and often exist in equilibrium. For clarity, this guide will refer to the compound as 2-hydroxy-5-(1H-imidazol-4(5)-yl)benzoic acid , acknowledging this tautomerism.

Table 1: Compound Identification

| Property | Value |

| Common Name | 2-hydroxy-5-imidazolylbenzoic acid |

| Systematic IUPAC Name | 2-hydroxy-5-(1H-imidazol-4-yl)benzoic acid |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Core Scaffolds | Salicylic Acid, Imidazole |

Proposed Synthetic Pathways

The synthesis of 2-hydroxy-5-(1H-imidazol-4(5)-yl)benzoic acid can be approached through several established methods for the formation of aryl-imidazole bonds. Below are two plausible, high-yield synthetic routes, starting from commercially available precursors.

Route A: From 5-formyl-2-hydroxybenzoic acid

This route utilizes the well-known Radziszewski imidazole synthesis, which involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia.

Protocol:

-

Starting Material: 5-formyl-2-hydroxybenzoic acid (commercially available).

-

Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 5-formyl-2-hydroxybenzoic acid and 1 equivalent of glyoxal in glacial acetic acid.

-

Ammonia Source: Add an excess of ammonium acetate (at least 3 equivalents) to the solution. Ammonium acetate serves as the source of ammonia.

-

Reflux: Heat the reaction mixture to reflux (approximately 120 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. The precipitated product can be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent system, such as ethanol/water.

Causality: This one-pot reaction is efficient because all components are readily available, and the reaction proceeds under relatively mild conditions. The acetic acid acts as both a solvent and a catalyst.

Route B: Palladium-Catalyzed Cross-Coupling

A more modern approach involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, which offers high regioselectivity.

Protocol:

-

Starting Materials: 5-bromo-2-hydroxybenzoic acid and an organometallic imidazole derivative (e.g., 4-(tributylstannyl)-1H-imidazole for Stille coupling or 1H-imidazole-4-boronic acid for Suzuki coupling).

-

Catalyst System: A palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) is typically used at a loading of 1-5 mol%.

-

Reaction Conditions: The reaction is carried out in an inert solvent, such as toluene or dioxane, in the presence of a base (e.g., K₂CO₃ or Na₂CO₃). The mixture is heated under an inert atmosphere (nitrogen or argon) at 80-110 °C for 12-24 hours.

-

Work-up and Purification: After cooling, the reaction mixture is filtered to remove the catalyst. The filtrate is then acidified to precipitate the product. Purification is typically achieved through column chromatography on silica gel.

Causality: Cross-coupling reactions are highly versatile and provide excellent control over the final product's structure. The choice between Suzuki and Stille coupling would depend on the stability and availability of the imidazole starting material.

Diagram 1: Proposed Synthetic Workflow (Route A)

Caption: One-pot synthesis via the Radziszewski reaction.

Predicted Physicochemical Properties

The properties of 2-hydroxy-5-(1H-imidazol-4(5)-yl)benzoic acid can be predicted based on the known characteristics of salicylic acid and imidazole-containing compounds.[1][2]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and References |

| Appearance | White to off-white crystalline solid | Based on the appearance of benzoic acid and its derivatives.[1] |

| pKa (Carboxylic Acid) | ~4.0 - 4.5 | Slightly less acidic than salicylic acid (pKa ~2.97) due to the electron-donating nature of the imidazole ring. Similar to benzoic acid (pKa ~4.2).[2] |

| pKa (Imidazole) | ~6.5 - 7.0 | The imidazole ring is a weak base. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., ethanol, DMSO, DMF) | The polar functional groups (hydroxyl, carboxylic acid, imidazole) will allow for some water solubility, while the aromatic rings favor organic solvents.[2] |

| Melting Point | >200 °C (with decomposition) | The presence of multiple hydrogen bond donors and acceptors, along with the rigid aromatic structure, suggests a high melting point. |

| UV-Vis Absorption | λmax ~290-310 nm | Expected absorption in the UV region due to the aromatic systems. |

Potential Applications in Drug Development and Materials Science

The unique combination of a salicylic acid moiety and an imidazole ring suggests a wide range of potential applications.

Pharmaceutical Applications

-

Anti-inflammatory Agent: The salicylic acid core is the basis for many non-steroidal anti-inflammatory drugs (NSAIDs). The imidazole ring is also found in several anti-inflammatory compounds. The combined molecule could exhibit synergistic or novel anti-inflammatory properties.

-

Anticancer Agent: Imidazole derivatives are known to possess anticancer activities.[3] This molecule could be investigated for its potential as a cytotoxic agent.

-

Enzyme Inhibition: The carboxylic acid and hydroxyl groups can chelate metal ions in enzyme active sites, while the imidazole ring can act as a hydrogen bond donor or acceptor. This makes the compound a promising candidate for enzyme inhibitor screening.

-

Antimicrobial Properties: Both salicylic acid and imidazole derivatives have demonstrated antimicrobial activity.[4]

Diagram 2: Potential Biological Interactions

Caption: Potential modes of biological action.

Materials Science Applications

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of the molecule, with a carboxylic acid and a coordinating imidazole ring, makes it an excellent candidate as a linker for the synthesis of novel MOFs. These materials have applications in gas storage, catalysis, and separation.

-

Corrosion Inhibitor: Imidazole derivatives are effective corrosion inhibitors for various metals. The presence of the benzoic acid moiety could enhance its solubility and adherence to metal surfaces.

Conclusion

2-hydroxy-5-(1H-imidazol-4(5)-yl)benzoic acid represents a promising, yet underexplored, molecular scaffold. Its synthesis is feasible through established organic chemistry methodologies. Based on the known properties of its constituent parts, this compound is predicted to have valuable physicochemical and biological properties. Further research into its synthesis and characterization is warranted to unlock its full potential in drug discovery and materials science. This guide serves as a foundational document to stimulate and direct future investigations into this novel and versatile molecule.

References

Sources

Imidazole-Substituted Salicylic Acid Derivatives: A Multifunctional Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The strategic amalgamation of distinct pharmacophores into single molecular entities represents a paradigm shift in modern drug discovery, moving from a "one-target, one-drug" approach to a multi-targeted strategy. This guide provides a comprehensive technical overview of imidazole-substituted salicylic acid derivatives, a promising class of hybrid compounds. We will explore the foundational rationale for their design, which seeks to harness the well-established anti-inflammatory and analgesic properties of salicylic acid while leveraging the versatile biological activities and favorable pharmacokinetic profile of the imidazole moiety. This document details synthetic methodologies, explores the physicochemical advantages of these derivatives, and delves into their mechanisms of action across diverse therapeutic areas, including inflammation, oncology, and neurodegenerative diseases. Detailed protocols, structure-activity relationship (SAR) analyses, and future-facing perspectives are provided to equip researchers and drug development professionals with the critical knowledge needed to innovate within this promising chemical space.

Introduction: The Strategic Union of Two Privileged Scaffolds

The design of hybrid molecules is a deliberate strategy to achieve synergistic or additive therapeutic effects, improve physicochemical properties, and potentially reduce adverse effects. The combination of salicylic acid and imidazole is a prime example of this approach, uniting a classic therapeutic agent with a versatile heterocyclic nucleus.

The Salicylic Acid (SA) Core: A Legacy Therapeutic with Modern Limitations

Salicylic acid is a phenolic compound renowned for its antiseptic, analgesic, and anti-inflammatory properties.[1] Its mechanism is primarily linked to the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins—key mediators of inflammation and pain.[2] However, the therapeutic utility of salicylic acid in its free acid form is hampered by significant drawbacks, most notably its very low aqueous solubility (2.17 mg/mL) and a tendency to cause gastrointestinal irritation.[1] While its sodium salt form is more commonly used, it is associated with some toxicity.[1] These limitations create a compelling case for chemical modifications aimed at improving its drug-like properties.

The Imidazole Moiety: A Versatile Pharmacophore in Medicinal Chemistry

Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms.[3][4] This scaffold is ubiquitous in nature, forming a critical component of the essential amino acid histidine, and is found in numerous FDA-approved drugs, including antifungal agents (e.g., ketoconazole), antiulcer medications (e.g., cimetidine), and anticancer therapies.[3][4][5] Its value in drug design stems from several key attributes:

-

Biological Versatility: Imidazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antifungal, and neuroprotective effects.[4][6][7][8]

-

Pharmacokinetic Enhancement: As a polar and ionizable aromatic compound, the imidazole moiety can improve the solubility and bioavailability of poorly soluble lead molecules.[7]

-

Hydrogen Bonding Capability: The nitrogen atoms in the imidazole ring can act as both hydrogen bond donors and acceptors, facilitating critical interactions with biological targets like enzymes and receptors.[9]

The Rationale for Hybridization: Creating Multi-Targeted Therapeutics

Combining salicylic acid with imidazole derivatives is a rational drug design strategy intended to:

-

Improve Physicochemical Properties: Overcome the poor water solubility of salicylic acid, thereby enhancing its dissolution rate and potential bioavailability.[1][10][11]

-

Achieve Synergistic Efficacy: Create a single molecule that can modulate multiple biological targets simultaneously. For example, an imidazole-salicylate derivative could inhibit COX enzymes (from the salicylate moiety) while also targeting other inflammatory mediators or pathways associated with the imidazole scaffold.[2][6]

-

Reduce Adverse Effects: By improving solubility and potentially altering the mechanism of action, these derivatives may offer a better gastrointestinal safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[6][12]

Synthesis and Physicochemical Characterization

The synthesis of imidazole-salicylic acid derivatives can be broadly categorized into two approaches: the formation of molecular salts and the creation of covalent conjugates.

Synthetic Strategies and Protocols

2.1.1 Protocol: Mechanochemical Synthesis of Imidazole-Salicylate Salts

This method provides a solvent-free, environmentally friendly approach to creating molecular salts with improved physicochemical properties.[1]

Objective: To prepare a salicylic acid-imidazole salt (SA:IMI) via mechanochemical grinding.

Materials:

-

Salicylic Acid (SA)

-

Imidazole (IMI)

-

Mixer mill (e.g., Retsch MM 200) with stainless steel grinding jars and balls

-

Spatula

-

Balance

Step-by-Step Methodology:

-

Stoichiometric Measurement: Accurately weigh equimolar amounts of salicylic acid and imidazole.

-

Loading the Grinding Jar: Place the weighed powders into a stainless steel grinding jar along with one stainless steel ball.

-

Grinding: Secure the jar in the mixer mill and grind the mixture at a set frequency (e.g., 25 Hz) for a specified duration (e.g., 60 minutes).

-

Product Retrieval: After grinding, carefully open the jar in a fume hood and retrieve the resulting white powder.

-

Characterization: The resulting product should be characterized to confirm salt formation and determine its properties.

2.1.2 Protocol: General Synthesis of Covalently-Linked Imidazole Salicylates

This protocol outlines a general approach for creating a covalent bond, typically an ester or amide linkage, between the two moieties. This example is based on common organic synthesis techniques for similar structures.[13][14]

Objective: To synthesize an N-substituted imidazole derivative of salicylic acid.

Materials:

-

Salicylic Acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

An N-alkylated imidazole with a terminal hydroxyl or amino group (e.g., 1-(2-hydroxyethyl)imidazole)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (Et₃N))

-

Magnetic stirrer and hotplate

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Activation of Salicylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve salicylic acid in anhydrous DCM. Add thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature for 2-3 hours to form the acyl chloride. Remove the excess thionyl chloride under reduced pressure.

-

Coupling Reaction: In a separate flask, dissolve the N-substituted imidazole alcohol/amine and triethylamine in anhydrous DCM.

-

Addition: Slowly add the solution of the salicylic acyl chloride (dissolved in DCM) to the imidazole solution at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight.

-

Workup and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired imidazole-substituted salicylic acid derivative.

Enhanced Physicochemical Properties

A primary driver for creating these derivatives is the significant improvement in the solubility and dissolution rate of salicylic acid.[1][10][11] Studies have demonstrated that forming salts with imidazole and its methylated derivatives dramatically increases these parameters.

Table 1: Solubility Enhancement of Salicylic Acid via Imidazole Salt Formation

| Compound | Empirical Solubility | Improvement Factor (vs. SA) |

|---|---|---|

| Salicylic Acid (SA) | Low (2.17 mg/mL)[1] | 1x |

| SA:Imidazole (SA:IMI) | Significantly Higher[1] | >10x (Qualitative)[1] |

| SA:1-Methylimidazole (SA:1-MEIM) | Significantly Higher[1] | >10x (Qualitative)[1] |

| SA:2-Methylimidazole (SA:2-MEIM) | Higher[1] | >5x (Qualitative)[1] |

Note: Quantitative values vary, but all reported salts show a remarkable improvement in solubility and dissolution rate compared to pure salicylic acid.[1][10]

Structural Characterization and Supramolecular Arrangement

Confirming the structure, particularly distinguishing between a salt and a co-crystal, is critical. This is achieved using a combination of techniques:

-

Powder X-Ray Diffraction (PXRD): Used to solve the crystal structures of the new solid forms.[10][11]

-

Solid-State NMR (ssNMR) and Raman Spectroscopy: These spectroscopic techniques, combined with Density Functional Theory (DFT) calculations, help determine the deprotonation state of the carboxylic acid group on salicylic acid, which unambiguously identifies salt formation.[1][10]

The stability and structure of these salts are dictated by strong hydrogen bonding interactions. In all reported salts, a common charge-assisted hydrogen bond +N-H···O- is formed between the protonated imidazole ring and the deprotonated carboxylate group of salicylic acid.[1][10][11]

Caption: Key hydrogen bond interaction in imidazole-salicylate salts.

Therapeutic Applications and Mechanisms of Action

The hybrid nature of these derivatives opens up a wide array of therapeutic possibilities, often acting through multiple mechanisms.

Anti-inflammatory and Analgesic Activity

This is the most direct therapeutic extension of salicylic acid's native activity. Imidazole-salicylate derivatives have demonstrated potent anti-inflammatory and analgesic effects.[2][6][15]

Mechanism of Action:

-

COX Inhibition: The salicylate moiety retains its ability to inhibit COX enzymes, reducing the synthesis of inflammatory prostaglandins.[2]

-

Antioxidant Properties: The imidazole component can interact with and neutralize reactive oxygen species (ROS), mitigating the oxidative stress that contributes to inflammation.[2]

-

Inhibition of Pro-inflammatory Mediators: Studies on various imidazole derivatives show they can inhibit the production of other key inflammatory molecules, such as nitric oxide (NO) and interleukin-6 (IL-6).[5][16] Some derivatives have also been shown to inhibit the nuclear factor kappa B (NF-κB) transcription factor, a central regulator of the inflammatory response.[5][6]

Experimental Evidence: Several studies have reported that di- and tri-substituted imidazole derivatives exhibit significant anti-inflammatory activity in carrageenan-induced rat paw edema models, with some compounds showing efficacy comparable to the standard drug indomethacin but with a much lower incidence of gastrointestinal irritation.[5][6][12]

Caption: Multi-target anti-inflammatory mechanism of action.

Anticancer Potential

The imidazole scaffold is a well-established pharmacophore in oncology.[9][17][18][19] When combined with salicylic acid, which also possesses reported anticancer properties, these derivatives become compelling candidates for cancer drug discovery.

Potential Mechanisms of Action:

-

Kinase Inhibition: Many imidazole-based compounds are potent inhibitors of protein kinases crucial for cancer cell signaling and survival, such as EGFR and VEGFR.[19]

-

Induction of Apoptosis and Cell Cycle Arrest: Imidazole derivatives have been shown to induce programmed cell death (apoptosis) and halt the cell cycle in specific phases (e.g., G2/M), preventing the uncontrolled proliferation of cancer cells.[17][19][20]

-

DNA Intercalation/Enzyme Inhibition: Certain derivatives can interact with DNA or inhibit DNA-associated enzymes like topoisomerases, disrupting DNA replication and leading to cancer cell death.[17]

Experimental Evidence: Studies have shown that various substituted imidazole derivatives display potent cytotoxic activities against a range of human cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and K562 (leukemia).[17]

Neuroprotective Effects in Alzheimer's Disease (AD)

Alzheimer's is a multifactorial disease, making multi-target drugs particularly attractive.[21] Both imidazole and salicylic acid derivatives have been explored as potential treatments for AD.[13][21][22][23][24]

Potential Multi-Target Mechanisms:

-

Cholinesterase Inhibition: The primary symptomatic treatment for AD involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[21][24] Conjugates of salicylic derivatives have demonstrated potent, mixed-type inhibition of both enzymes.[13][22]

-

Inhibition of Amyloid-β (Aβ) Aggregation: A key pathological hallmark of AD is the aggregation of Aβ peptides. Salicylic acid-containing conjugates have been shown to effectively inhibit the self-aggregation of Aβ42.[13][24]

-

Antioxidant Activity and Metal Chelation: Oxidative stress and metal ion dysregulation are implicated in AD pathology. These derivatives can scavenge free radicals and chelate metal ions like Cu²⁺, Fe²⁺, and Zn²⁺, which are involved in Aβ aggregation and ROS production.[13]

Caption: Workflow for evaluating multi-target anti-Alzheimer's agents.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is crucial for rational drug design and lead optimization.[3][25]

Key SAR Insights:

-

Substitution on the Imidazole Ring:

-

Position of Substituents: The position of methyl groups on the imidazole ring (e.g., 1-methylimidazole vs. 2-methylimidazole) alters the hydrogen bonding patterns and steric hindrance, which in turn affects physicochemical properties like solubility and dissolution.[10]

-

Nature of Substituents: The addition of bulky or electron-withdrawing/donating groups can significantly influence target binding and activity. For instance, in anti-inflammatory derivatives, p-nitro and p-methoxy substitutions on phenyl rings attached to the imidazole core were found to enhance activity.[12]

-

-

Linker/Spacer in Covalent Conjugates:

-

Modification of the Salicylate Moiety:

-

Converting the carboxylic acid to an amide or imine can drastically change the biological activity profile. In some AD-targeted conjugates, salicylimines were more potent inhibitors of Aβ aggregation than the corresponding salicylamides.[24]

-

Caption: Summary of key Structure-Activity Relationship considerations.

Conclusion and Future Directions

Imidazole-substituted salicylic acid derivatives represent a highly promising and versatile scaffold in drug discovery. The strategic combination of these two moieties successfully addresses the physicochemical limitations of salicylic acid while creating multifunctional molecules with therapeutic potential across inflammation, cancer, and neurodegenerative disorders. The ability to fine-tune activity through systematic modification of the imidazole ring, the salicylate functional group, and the linking chain provides a rich chemical space for lead optimization.

Future research in this area should focus on:

-

Expanding Chemical Diversity: Synthesizing and screening a broader library of derivatives with diverse substitutions to build more comprehensive SAR models.

-

Mechanism Deconvolution: Conducting detailed biological studies to fully elucidate the specific molecular targets and pathways modulated by the most potent compounds.

-

Pharmacokinetic and In Vivo Studies: Moving beyond in vitro assays to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles and therapeutic efficacy of lead compounds in relevant animal models.

-

Safety and Toxicology: Thoroughly assessing the safety profiles of lead candidates, with a particular focus on confirming the improved gastrointestinal tolerance predicted by their design.

By pursuing these avenues, the scientific community can unlock the full potential of imidazole-substituted salicylic acid derivatives, paving the way for the development of novel, safer, and more effective multi-targeted therapies.

References

-

Martins, I.C.B., Al-Sabbagh, D., Meyer, K., Maiwald, M., Scholz, G., & Emmerling, F. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Molecules, 24(22), 4144. [Link]

- CN103193632B - Synthesis method of salicylic acid imidazole.

- CN103193632A - Synthesis method of salicylic acid imidazole.

- EP2050736A1 - Imidazole derivatives, processes for preparing them and their uses.

-

Singh, T., et al. (n.d.). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease. Current Neuropharmacology. [Link]

-

Patsnap Synapse. (2024). What is Imidazole Salicylate used for? [Link]

-

Martins, I.C.B., et al. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Molecules. [Link]

-

Martins, I.C.B., et al. (2019). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. PubMed. [Link]

-

Lashmanova, A.P., et al. (2024). Conjugates of amiridine and salicylic derivatives as promising multifunctional CNS agents for potential treatment of Alzheimer's disease. Archiv der Pharmazie. [Link]

-

Lashmanova, A.P., et al. (2025). Conjugates of amiridine and salicylic derivatives as promising multifunctional CNS agents for potential treatment of Alzheimer's disease. PubMed. [Link]

-

Singh, T., et al. (n.d.). Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease. Bentham Science. [Link]

-

Vasileva, D.V., et al. (2023). Conjugates of Tacrine and Salicylic Acid Derivatives as New Promising Multitarget Agents for Alzheimer's Disease. International Journal of Molecular Sciences. [Link]

-

Husain, A., et al. (2015). Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Al-Ostoot, F.H., et al. (2024). Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights. Scientific Reports. [Link]

-

ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

-

Kumar, D., et al. (2021). Imidazoles as potential anticancer agents. Journal of Medicinal Chemistry. [Link]

-

Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. ResearchGate. [Link]

-

Sharma, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. GSC Biological and Pharmaceutical Sciences. [Link]

-

Singh, A., et al. (2023). An overview of imidazole and its analogues as potent anticancer agents. Future Medicinal Chemistry. [Link]

- US20030207896A1 - Imidazole derivatives or salts thereof and drugs containing the same.

-

A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. Preprints.org. [Link]

-

Al-Abdullah, E.S., et al. (2021). Imidazole as a Promising Medicinal Scaffold. Drug Design, Development and Therapy. [Link]

-

Sharma, G.V.M., et al. (2014). Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. MedChemComm. [Link]

-

Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications. [Link]

-

Synthesis of azo compounds containing salicylic acid and its derivatives. Chemical Review and Letters. [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. International Journal of ChemTech Research. [Link]

-

A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. Journal of Pharma Insights and Research. [Link]

-

Imidazole: Having Versatile Biological Activities. SciSpace. [Link]

-

Chen, Y., et al. (2018). Synthesis and Structure-Activity Relationships of Imidazole-Coumarin Conjugates against Hepatitis C Virus. Molecules. [Link]

- Imidazole derivatives and salts thereof and their synthesis.

-

Synthesis of Imidazole Derivatives and Their Biological Activities. Semantic Scholar. [Link]

-

Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

-

An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Imidazole and Derivatives Drugs Synthesis: A Review. Request PDF on ResearchGate. [Link]

-

Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. What is Imidazole Salicylate used for? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. chemijournal.com [chemijournal.com]

- 5. dovepress.com [dovepress.com]

- 6. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Conjugates of amiridine and salicylic derivatives as promising multifunctional CNS agents for potential treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN103193632A - Synthesis method of salicylic acid imidazole - Google Patents [patents.google.com]

- 16. US20030207896A1 - Imidazole derivatives or salts thereof and drugs containing the derivatives or the salts - Google Patents [patents.google.com]

- 17. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ijsred.com [ijsred.com]

- 20. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 21. Imidazole: Multi-targeted Therapeutic Leads for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Conjugates of amiridine and salicylic derivatives as promising multifunctional CNS agents for potential treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. jopir.in [jopir.in]

An In-depth Technical Guide to the Zwitterionic Character of Imidazole-Benzoic Acid Derivatives

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-benzoic acid derivatives represent a fascinating and increasingly important class of molecules in medicinal chemistry and materials science. Their unique ability to exist as zwitterions—molecules possessing both positive and negative charges while maintaining overall electrical neutrality—confers a range of advantageous physicochemical properties.[1] This guide provides a comprehensive exploration of the zwitterionic character of these derivatives, delving into the structural nuances that govern this phenomenon, the sophisticated analytical techniques used for its characterization, and the profound implications for drug development. By synthesizing fundamental principles with practical, field-proven insights, this document serves as a vital resource for researchers seeking to harness the therapeutic potential of these versatile compounds.

The Zwitterionic State: A Fundamental Overview

A zwitterion is a molecule that contains an equal number of positively and negatively charged functional groups.[1] In the context of imidazole-benzoic acid derivatives, this typically involves the protonation of the imidazole ring (a basic moiety) and the deprotonation of the carboxylic acid group (an acidic moiety). This internal salt formation is highly dependent on the pH of the surrounding environment.

The equilibrium between the neutral, cationic, anionic, and zwitterionic forms is governed by the pKa values of the acidic and basic groups. The pKa is the pH at which a functional group is 50% ionized. For a zwitterion to be the predominant species, the pH of the solution must be between the pKa of the acidic group (pKa1) and the pKa of the basic group (pKa2). The isoelectric point (pI) is the specific pH at which the net charge of the molecule is zero, and it is at this point that the concentration of the zwitterionic form is maximized.

Caption: pH-dependent equilibrium of imidazole-benzoic acid derivatives.

Structural Determinants of Zwitterionic Character

The propensity of an imidazole-benzoic acid derivative to exist as a zwitterion is not solely dependent on pH but is also intricately linked to its molecular structure. Key factors include:

-

Substitution Pattern: The position of the imidazole and benzoic acid moieties on a central scaffold, as well as the presence of other substituents, can significantly influence the pKa values of the acidic and basic centers. Electron-withdrawing groups on the benzoic acid ring will lower its pKa, making it more acidic and favoring deprotonation. Conversely, electron-donating groups on the imidazole ring will increase its basicity, promoting protonation.

-

Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds between the protonated imidazole and the deprotonated carboxylate can stabilize the zwitterionic form.[2][3] This is particularly relevant in "nonclassical zwitterions," where the acidic and basic pKa values may not be widely separated.[2]

-

Conformational Flexibility: The ability of the molecule to adopt a conformation that brings the acidic and basic centers into proximity can facilitate intramolecular proton transfer and stabilize the zwitterion.

Experimental Characterization of Zwitterionic Imidazole-Benzoic Acid Derivatives

A multi-faceted approach employing various analytical techniques is essential for the unambiguous characterization of the zwitterionic state.

pKa Determination

The determination of the macroscopic and microscopic pKa values is fundamental to understanding the pH-dependent speciation of these derivatives.

Experimental Protocol: Potentiometric Titration

-

Preparation: A standard solution of the imidazole-benzoic acid derivative of known concentration is prepared in a suitable solvent system (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: The titration curve (pH vs. volume of titrant) is plotted. The pKa values are determined from the half-equivalence points of the titration. Sophisticated software can be used to refine the pKa values by fitting the data to theoretical models.

Experimental Protocol: ¹H NMR Spectroscopy

A powerful method for determining pKa values involves monitoring the chemical shifts of specific protons as a function of pH.[4][5] The chemical shifts of protons adjacent to the imidazole and carboxylic acid groups are particularly sensitive to changes in protonation state.

-

Sample Preparation: A series of NMR samples are prepared containing the analyte at a constant concentration across a range of pH values.

-

Data Acquisition: ¹H NMR spectra are acquired for each sample.

-

Data Analysis: The chemical shift of a reporter proton is plotted against pH. The data is then fitted to the Henderson-Hasselbalch equation to extract the pKa value.[5][6]

Caption: Workflow for pKa determination of imidazole-benzoic acid derivatives.

Crystallographic Analysis

Single-crystal X-ray diffraction provides definitive evidence of the zwitterionic form in the solid state.[7] This technique allows for the precise determination of bond lengths and the location of hydrogen atoms, confirming the protonation state of the imidazole ring and the deprotonation of the carboxylic acid. The presence of strong intermolecular hydrogen bonds in the crystal lattice can further stabilize the zwitterionic form.[7]

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond pKa determination, NMR provides a wealth of structural information in solution.

-

¹H and ¹³C Chemical Shifts: The chemical shifts of nuclei near the charged centers are significantly different in the zwitterionic form compared to the neutral form. For instance, the ¹⁵N chemical shift of a protonated pyridine nitrogen is characteristically different from that of a free pyridine nitrogen, providing a clear indicator of the zwitterionic state.[8]

-

Nuclear Overhauser Effect (NOE): NOE experiments can reveal through-space proximity between protons, providing insights into the solution-state conformation and the potential for intramolecular hydrogen bonding that stabilizes the zwitterion.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule and their protonation states.[9]

-

Carboxylate Stretch: The deprotonated carboxylate group (COO⁻) of a zwitterion exhibits a characteristic asymmetric stretching vibration typically in the range of 1650-1550 cm⁻¹. This is distinct from the carbonyl stretch (C=O) of the protonated carboxylic acid (COOH), which appears at a higher frequency (around 1700-1725 cm⁻¹).

-

N-H Stretch: The protonated imidazole ring will show N-H stretching vibrations, which can sometimes be broad due to hydrogen bonding.

Table 1: Spectroscopic Signatures of Zwitterionic Character

| Technique | Zwitterionic Form | Neutral Form |

| ¹H NMR | Downfield shift of imidazole ring protons | Upfield shift of imidazole ring protons |

| ¹³C NMR | Downfield shift of carboxylate carbon | Upfield shift of carboxylic acid carbon |

| ¹⁵N NMR | Signal characteristic of a protonated nitrogen[8] | Signal of an unprotonated nitrogen |

| FTIR | Asymmetric COO⁻ stretch (~1650-1550 cm⁻¹) | C=O stretch of COOH (~1700-1725 cm⁻¹) |

Implications for Drug Development

The zwitterionic character of imidazole-benzoic acid derivatives has profound consequences for their behavior as therapeutic agents, influencing key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10]

Solubility and Permeability

A delicate balance between aqueous solubility and membrane permeability is crucial for oral drug absorption.[11]

-

Enhanced Solubility: The presence of charged groups in the zwitterionic form generally leads to higher aqueous solubility compared to the neutral counterpart. This is advantageous for drug formulation and dissolution in the gastrointestinal tract.[12]

-

Modulated Permeability: While high charge can hinder passive diffusion across lipid membranes, the overall neutrality of zwitterions allows them to exhibit favorable permeability.[13][14] The ability to form transient intramolecular hydrogen bonds can mask the charges, facilitating membrane transit.[13] "Nonclassical zwitterions" are particularly interesting in this regard, as they can combine low lipophilicity with excellent permeability.[2][13]

Caption: Impact of zwitterionic character on drug properties.

Receptor Binding and Biological Activity

The specific charge distribution in a zwitterionic molecule can play a critical role in its interaction with biological targets. The positively charged imidazole moiety can form ionic bonds or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a receptor's binding pocket, while the negatively charged carboxylate can interact with positively charged residues (e.g., lysine, arginine). This dual-interaction capability can lead to higher binding affinity and specificity. Imidazole and its derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[15][16][17][18]

Reduced Non-Specific Binding and Improved Biocompatibility

Zwitterionic compounds are known to resist non-specific protein adsorption, a phenomenon often referred to as the "stealth effect."[1] This is attributed to the tightly bound hydration layer that forms around the zwitterionic surface.[1] In the context of drug delivery, this can lead to longer circulation times in the bloodstream and reduced clearance by the immune system.[1][19] Zwitterionic materials also exhibit excellent biocompatibility, making them suitable for various biomedical applications.[1][19]

Conclusion

The zwitterionic character of imidazole-benzoic acid derivatives is a key determinant of their physicochemical and biological properties. A thorough understanding of the structural factors that govern this phenomenon, coupled with rigorous experimental characterization, is paramount for the rational design of novel therapeutic agents. By leveraging the unique advantages conferred by the zwitterionic state—such as enhanced solubility, modulated permeability, and specific receptor interactions—researchers can unlock the full potential of this versatile class of molecules in addressing a wide range of therapeutic challenges. The continued exploration of "nonclassical zwitterions" holds particular promise for overcoming the traditional trade-off between solubility and permeability in drug discovery.

References

- Zwitterions in Drug Delivery. (2025). ZwitterCo.

- Zwitterionic polymers in drug delivery: A review. (2021). PubMed.

- Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability.

- Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability.

- Zwitterion approach to stabilising drug proteins. (2011). Chemistry World.

- Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. PMC.

- Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. MDPI.

- The infrared spectra and molecular structure of zwitterionic L-β-phenylalanine. ScienceDirect.

- Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model?. (2024). PubMed.

- The Zwitterionic Imidazolium Salt: First Used for Synthesis of 4-Arylidene-2-phenyl-5(4H)-oxazolones under Solvent-Free Conditions.

- Structural analysis of zwitterionic liquids vs. homologous ionic liquids. (2018). AIP Publishing.

- Zwitterionic forms of some closely related compounds.

- A Complete Set of NMR Chemical Shifts and Spin−Spin Coupling Constants for l-Alanyl-l-alanine Zwitterion and Analysis of Its Conformational Behavior.

- FTIR data of the zwitterionic surfactants.

- Zwitterionic or Not?

- Zwitterionic phosphorylated quinines as chiral solvating agents for NMR spectroscopy. (2015). PubMed.

- Zwitterions Can Be Predominant in Membrane Penetration of Drugs: Experimental Proof.

- Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents.

- Zwitterionic Matrix with Highly Delocalized Anionic Structure as an Efficient Lithium Ion Conductor. (2022). Chinese Chemical Society.

- Fig. S4. FTIR of zwitterionic polymer PZI 1 and 2.

- Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. (2022).

- Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy. (2015). PubMed.

- Amino-acid zwitterion equilibria: vibrational and nuclear magnetic resonance studies of methyl-substituted thiazolidine-4-carboxylic acids. Canadian Science Publishing.

- New Zwitterionic Imidazolones with Enhanced Water Solubility and Bioavailability: Synthesis, Anticancer Activity, and Molecular Docking. (2023). MDPI.

- Physicochemical Properties of Zwitterionic Drugs in Therapy. (2020). PubMed.

- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (2023).

- Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method.

- Drug–Membrane Permeability across Chemical Space. PMC.

- Imidazole Derivatives as Promising Agents for the Tre

- Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA. (2014). Oxford Academic.

- Imidazole as a Promising Medicinal Scaffold. (2021). Dove Medical Press.

- Imidazole and benzimidazole derivatives as chemotherapeutic agents. PubMed.

- Spectrophotometric Determination of Pka Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (2006). Asian Journal of Chemistry.

- Specification of Zwitterionic or Non-Zwitterionic Structures of Amphoteric Compounds by Using Ionic Liquids. Semantic Scholar.

- Drug solubility and permeability. Pion Inc.

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI.

- 4-(1H-imidazol-2-yl)benzoic Acid Properties. EPA.

- Fourier transform infrared (FTIR) spectroscopy. (2009). PubMed.

- Design Synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives.

- 4-(Imidazol-1-yl)benzoic acid. PMC.

- Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents.

- Zwitteration: Coating Surfaces with Zwitterionic Functionality to Reduce Nonspecific Adsorption. (2014).

- Structural Characterization of Intrinsically Disordered Proteins by NMR Spectroscopy. MDPI.

- Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI.

- The Journal of Organic Chemistry Ahead of Print.

- Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). PMC.

Sources

- 1. zwitterco.com [zwitterco.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Determination of pKa values of some novel benzimidazole salts by using a new approach with (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a pKa-regulating motif stabilizing imidazole-modified double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Zwitterionic or Not? Fast and Reliable Structure Determination by Combining Crystal Structure Prediction and Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fourier transform infrared (FTIR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Drug solubility and permeability [pion-inc.com]

- 12. researchgate.net [researchgate.net]

- 13. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biomedpharmajournal.org [biomedpharmajournal.org]

- 17. dovepress.com [dovepress.com]

- 18. Imidazole and benzimidazole derivatives as chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Zwitterionic polymers in drug delivery: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Comparative Technical Guide: 4-Imidazolyl vs. 5-Imidazolyl Salicylic Acid Isomers

Executive Summary: The Regioisomeric Divergence

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and thromboxane synthase inhibitors, the functionalization of the salicylic acid (2-hydroxybenzoic acid) core is a critical determinant of pharmacokinetics and potency. This guide analyzes the structural, electronic, and pharmacological distinctions between two specific regioisomers: 4-(imidazol-1-yl)salicylic acid and 5-(imidazol-1-yl)salicylic acid .

While 5-aminosalicylic acid (Mesalamine) is a clinical standard for inflammatory bowel disease, the introduction of an imidazole ring creates a "hybrid" scaffold. The core difference lies in the substitution vector :

-

5-Imidazolyl Isomer: Extends the pharmacophore linearly, mimicking the binding mode of classical salicylates (e.g., Diflunisal), generally enhancing COX inhibition.

-

4-Imidazolyl Isomer: Introduces steric bulk meta to the carboxyl group and para to the hydroxyl, altering the pKa of the phenolic oxygen and often disrupting the canonical arginine-carboxylate salt bridge in the cyclooxygenase active site.

Chemical Architecture & Electronic Effects

The biological divergence of these isomers stems from fundamental organic electronic principles.

Electronic Push-Pull Dynamics

The imidazole ring is an electron-withdrawing group (EWG) by induction (-I) but can donate electrons via resonance (+R) depending on the linkage. Assuming an N-linked imidazole (1H-imidazol-1-yl):

| Feature | 4-Imidazolyl Salicylic Acid | 5-Imidazolyl Salicylic Acid |

| Position Relative to -OH | Para | Meta |

| Position Relative to -COOH | Meta | Para |

| Electronic Impact | Strong resonance interaction with Phenolic -OH. Increases acidity of the phenol. | Strong resonance interaction with Carboxyl -COOH. Stabilizes the carboxylate anion.[1] |

| pKa Shift (Theoretical) | Lower pKa for Phenolic OH (more acidic). | Lower pKa for Carboxyl group (stronger acid). |

| Steric Profile | Clashes with the "ortho" protons of the phenol; creates a "bent" molecular shape. | Linear extension; minimal steric clash with the core functional groups. |

Structural Visualization (DOT)

The following diagram illustrates the structural relationship and electronic vectors.

Figure 1: Structural and electronic divergence of salicylate isomers showing the impact of substitution position on molecular properties.

Pharmacological Implications (SAR)

Cyclooxygenase (COX) Inhibition

Research into salicylate analogues of celecoxib and other NSAIDs has established a clear Structure-Activity Relationship (SAR).

-

The 5-Position Advantage: The 5-position aligns with the hydrophobic channel of the COX enzyme. Substituents here (like the phenyl in Diflunisal or the imidazole in experimental derivatives) can engage in hydrophobic interactions with residues such as Tyr385 and Trp387 . Studies indicate that 5-substituted salicylic acid analogues generally exhibit superior IC50 values compared to their 4-substituted counterparts [1].[2]

-

The 4-Position Disadvantage: Substitution at the 4-position often introduces steric hindrance that prevents the carboxylate group from forming the critical salt bridge with Arg120 . If the "head" of the molecule cannot anchor, potency drops significantly.

Thromboxane Synthase Selectivity

Conversely, for Thromboxane A2 synthase (TXAS) inhibition, the imidazole moiety targets the heme iron of the enzyme. Here, the geometry is less about the hydrophobic channel and more about the distance between the carboxylate (binding to the protein surface) and the imidazole nitrogen (binding to the heme).

-

Geometry: The 4-isomer provides a different angle of attack toward the heme iron compared to the 5-isomer. Depending on the linker length, the 4-isomer can sometimes offer superior selectivity for TXAS over COX, acting as a "cleaner" anti-platelet agent [2].

Synthesis Protocols

To rigorously study these isomers, high-purity synthesis is required. The following protocol outlines a divergent synthesis starting from amino-salicylic acids.

Reagents & Equipment

-

Precursors: 4-Aminosalicylic acid (PAS) and 5-Aminosalicylic acid (5-ASA).

-

Reagents: Glyoxal (40% aq), Formaldehyde (37% aq), Ammonium Acetate, Methanol.

-

Catalyst: Phosphoric acid (catalytic).

-

Purification: HPLC (C18 column), Recrystallization (Ethanol/Water).

Step-by-Step Synthesis (Debus-Radziszewski Imidazole Synthesis Variation)

This method builds the imidazole ring directly onto the aniline nitrogen of the salicylate.

Protocol for 5-(1H-imidazol-1-yl)salicylic acid:

-

Solubilization: Dissolve 10 mmol of 5-Aminosalicylic acid in 50 mL of Methanol. Add 10 mmol of Ammonium Acetate.

-

Cyclization: Add 10 mmol of Glyoxal (40%) and 10 mmol of Formaldehyde dropwise simultaneously while stirring at 0°C.

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1).

-

Workup: Evaporate solvent under reduced pressure. Neutralize the residue with NaHCO3 solution to pH 7.

-

Extraction: Extract with Ethyl Acetate (3x). The product may precipitate at the interface due to zwitterionic character; if so, filter the precipitate.

-

Crystallization: Recrystallize from hot ethanol.

Protocol for 4-(1H-imidazol-1-yl)salicylic acid:

-

Repeat the exact steps above but substitute 4-Aminosalicylic acid as the starting material.

-

Note: The 4-isomer is less soluble and may require DMF as a co-solvent during the initial reaction step.

Synthesis Workflow Diagram

Figure 2: Divergent synthesis pathway utilizing the Debus-Radziszewski reaction to generate specific isomers.

Experimental Validation & Characterization

Trustworthiness in chemical biology requires self-validating protocols. Use the following methods to confirm isomer identity and purity.

Crystallography & Salt Formation

Imidazole-salicylic acid derivatives often form stable salts or co-crystals.

-

Protocol: Dissolve the synthesized isomer in hot ethanol. Add a stoichiometric amount of fumaric acid (as a co-former). Allow slow evaporation.

-

Differentiation: The 5-isomer typically forms planar sheets due to head-to-tail hydrogen bonding. The 4-isomer , due to the "kinked" geometry, often forms zig-zag chains or solvates.

-

Reference: See Martins et al.[3] for detailed crystallographic parameters of imidazole-salicylate salts [3].

UV-Vis Spectrophotometric Shift

Due to the different conjugation lengths and electronic environments:

-

5-Isomer:

typically shifts bathochromically (red shift) compared to unsubstituted salicylic acid (~305-310 nm). -

4-Isomer:

shows a hypsochromic (blue) shift or a distinct shoulder due to the disruption of the quinoid-like resonance contribution.

Quantitative Data Summary

| Parameter | 5-Imidazolyl Salicylic Acid | 4-Imidazolyl Salicylic Acid | Method of Verification |

| Melting Point | 220–225°C (Decomp) | 195–200°C (Distinct) | DSC (10°C/min) |

| COX-1 IC50 | Low | High | Colorimetric Assay (Cayman) |

| Solubility (pH 7) | Moderate | Low (Aggregates) | Shake-flask method |

| 1H-NMR (Aromatic) | Doublet at | Doublet at | DMSO- |

References

-

Kim, J., et al. (2021). Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor.[2] Biological and Pharmaceutical Bulletin, 44(9), 1230–1238. Link[2]

-

Cross, P. E., et al. (1985). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Journal of Medicinal Chemistry. Link

-

Martins, I. C. B., et al. (2019).[3] Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Molecules, 24(22), 4144.[3] Link

-

Kiani, A., et al. (2019). Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Iranian Journal of Pharmaceutical Research. Link

Sources

- 1. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 2. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Ullmann Coupling of Imidazole with 5-Iodosalicylic Acid

Executive Summary & Strategic Analysis

The N-arylation of imidazole with functionalized aryl halides is a cornerstone transformation in the synthesis of angiotensin II receptor antagonists and other bioactive heterocycles. This guide details the protocol for coupling imidazole with 5-iodosalicylic acid .

The Chemo-Selectivity Challenge

Coupling 5-iodosalicylic acid presents a specific "ambident nucleophile" challenge. The substrate contains three potential reactive sites:

-

The Aryl Iodide (Electrophile): The desired coupling partner.

-

The Carboxylic Acid (-COOH): Will deprotonate to form a carboxylate, which can bind copper and reduce catalytic turnover.

-

The Phenolic Hydroxyl (-OH): Will deprotonate to form a phenoxide. Phenoxides are excellent nucleophiles in Ullmann ether synthesis (O-arylation), competing with the imidazole (N-arylation).

The Solution: Two-Tiered Protocol

To ensure scientific rigor and operational flexibility, this guide provides two protocols:

-

Protocol A (The "Gold Standard" - Robust): Involves full protection of the salicylate as the methyl ester/methyl ether. This eliminates O-arylation side reactions and catalyst poisoning, guaranteeing high purity.

-

Protocol B (The "Direct" Route - High Efficiency): Utilizes an amino-acid ligand system (L-Proline) capable of tolerating free carboxylic acids. This is a shorter, "green" route but requires careful pH and temperature control.

Visual Workflows (Graphviz)

Workflow A: The Robust Protection-Deprotection Route

This pathway is recommended for GMP environments where impurity profiles must be strictly controlled.

Caption: Workflow A prioritizes chemoselectivity by masking acidic and nucleophilic interfering groups.

Mechanism: Copper(I)/L-Proline Catalytic Cycle

Understanding the active species is crucial for troubleshooting. L-Proline forms a soluble anionic complex with Cu(I), facilitating the reaction even in the presence of carboxylates.